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molecular formula C9H7BrN2O B8605856 3-Bromo-2-methylimidazo[1,2-a]pyridine-8-carbaldehyde CAS No. 1033434-55-7

3-Bromo-2-methylimidazo[1,2-a]pyridine-8-carbaldehyde

Cat. No. B8605856
M. Wt: 239.07 g/mol
InChI Key: UMERLIUUWNEKDQ-UHFFFAOYSA-N
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Patent
US08404707B2

Procedure details

From 4b (yield: 68%); mp 137-139° C.; IR (KBr) 1695, 1541 cm−1; 1H NMR (400 MHz, CDCl3) δ 2.55 (s, 3H), 7.08 (t, 1H, J=7 Hz), 7.87 (d, 1H, J=7 Hz), 8.30 (d, 1H, J=7 Hz), 10.72 (s, 1H); 13C NMR (100 MHz, CDCl3) δ 13.7, 94.6, 112.3, 123.3, 126.8, 128.4, 143.6, 143.7, 188.3; MS m/z 240 (M++2, 66), 238 (M+, 67), 212 (98), 210 (100), 131 (77), 104 (73), 78 (33), 51 (40).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 98 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 77 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 73 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 33 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( 40 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]2[C:9]([CH:10]=[O:11])=[CH:8][CH:7]=[CH:6][N:5]2[CH:12]=1.[K+].[Br-:14]>>[Br:14][C:12]1[N:5]2[CH:6]=[CH:7][CH:8]=[C:9]([CH:10]=[O:11])[C:4]2=[N:3][C:2]=1[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=C2N(C=CC=C2C=O)C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Three
Name
( 98 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 77 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 73 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( 33 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
( 40 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1=C(N=C2N1C=CC=C2C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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